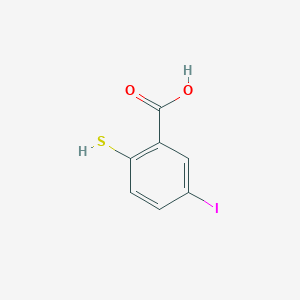
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine
Descripción general
Descripción
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 4-nitroaniline with 2,4-dimethylquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Reduction: 4-Quinazolinamine, N,2-dimethyl-N-(4-aminophenyl)-
Substitution: Various substituted quinazolinamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to its structural features, such as the presence of the nitro group, which can participate in redox reactions.
Comparación Con Compuestos Similares
- 4-Quinazolinamine, N,N-dimethyl-2-(4-nitrophenyl)-
- 4-Quinazolinamine, N,2-dimethyl-N-(4-aminophenyl)-
Comparison: Compared to its analogs, N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the nitro group can significantly influence its reactivity and interaction with biological targets.
Propiedades
Número CAS |
827031-34-5 |
|---|---|
Fórmula molecular |
C16H14N4O2 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
N,2-dimethyl-N-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H14N4O2/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(10-8-12)20(21)22/h3-10H,1-2H3 |
Clave InChI |
DIHCMDVTRMTNEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-(Pyridin-4-yl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B8768562.png)



![Propanedinitrile, 2-[1-[2-[[[5-(1-piperidinylmethyl)-2-furanyl]methyl]amino]ethyl]-2-imidazolidinylidene]-](/img/structure/B8768588.png)


![2-(Hydroxymethyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B8768608.png)

